

Application Notes and Protocols for Behavioral Studies of AM-374

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Compound of Interest

Compound Name: AM 374

Cat. No.: B1663388

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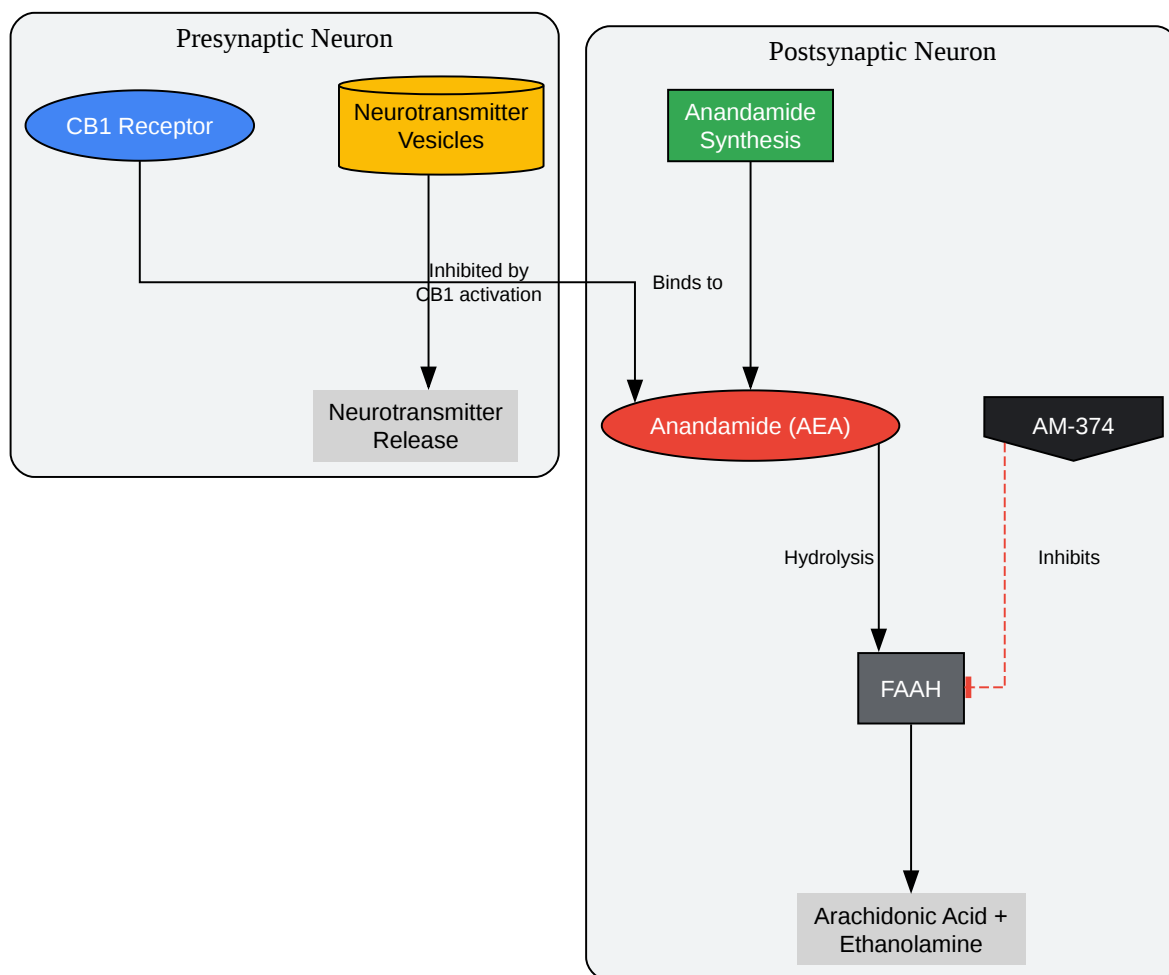
For Researchers, Scientists, and Drug Development Professionals

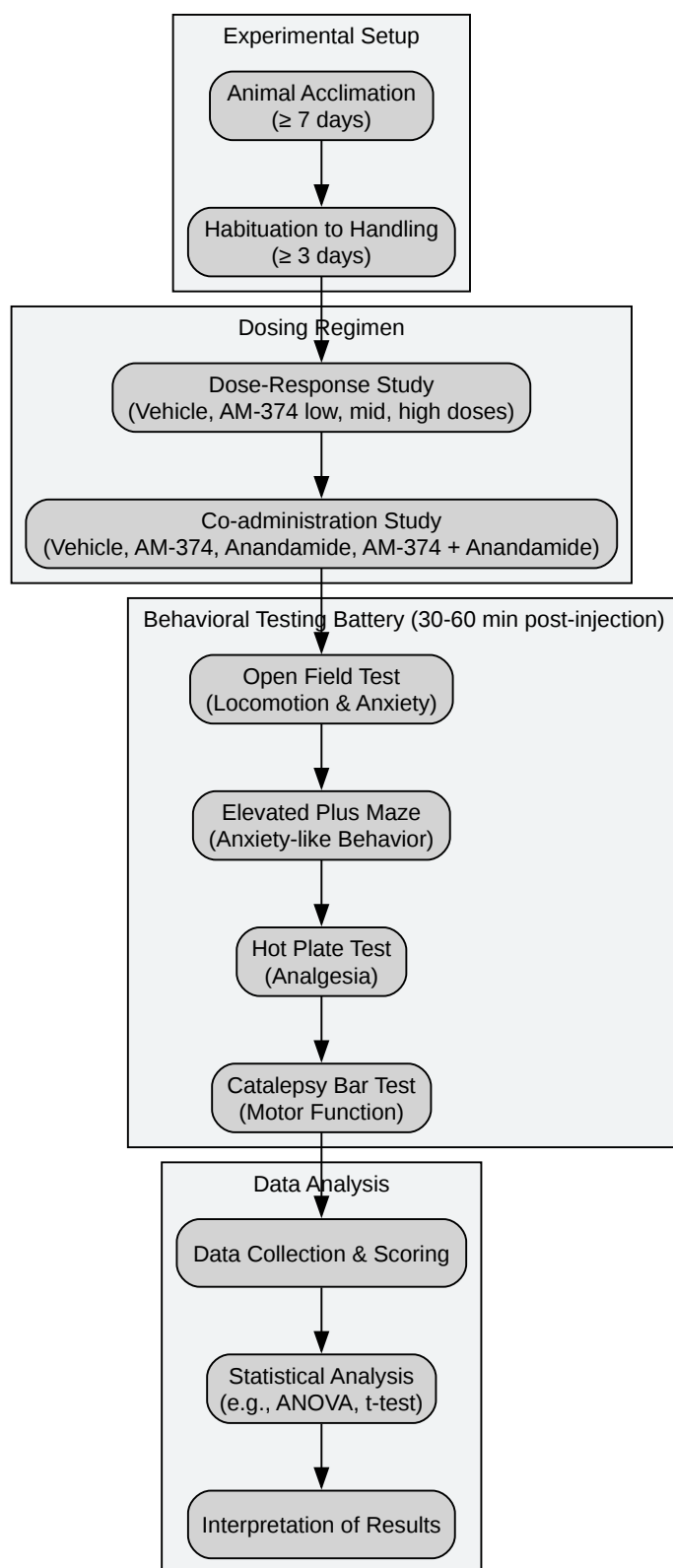
Introduction

AM-374 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, AM-374 effectively elevates the endogenous levels of this neurotransmitter, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2). These application notes provide a comprehensive framework for designing and conducting preclinical behavioral studies to elucidate the pharmacological profile of AM-374. The following protocols are designed for use in rodent models, typically mice or rats, and are foundational for assessing the potential therapeutic applications of AM-374 in neuropsychiatric and neurological disorders.

Mechanism of Action: Potentiation of Anandamide Signaling

Anandamide is an endogenous cannabinoid that plays a crucial role in regulating a wide range of physiological and psychological processes, including pain, mood, appetite, and memory. Upon release, AEA binds to presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release. The signaling is terminated by the enzymatic hydrolysis of AEA by FAAH into arachidonic acid and ethanolamine. AM-374 blocks this degradation step, leading to a sustained activation of cannabinoid receptors by endogenous anandamide.





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